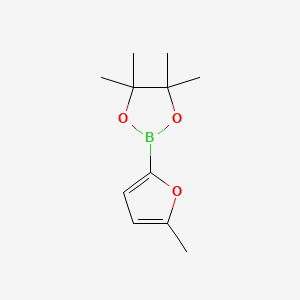
(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride
Overview
Description
“(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride” is a white to off-white powder or crystals . It has a molecular weight of 265.74 and a molecular formula of C14H16ClNO2 .
Molecular Structure Analysis
The IUPAC name for this compound is (3S)-3-amino-4-(1-naphthyl)butanoic acid hydrochloride . The InChI code is 1S/C14H15NO2.ClH/c15-12(9-14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11;/h1-7,12H,8-9,15H2,(H,16,17);1H/t12-;/m0./s1 . The Smiles notation is NC@HO)CC1=C2C=CC=CC2=CC=C1.[H]Cl .Scientific Research Applications
Fluorescence Derivatisation for Biological Assays
3-(Naphthalen-1-ylamino)propanoic acid, related to the compound , has been explored for its utility as a fluorescent derivatising agent for amino acids. Derivatives of amino acids with this compound exhibit strong fluorescence, making them suitable for biological assays due to their emission characteristics in ethanol and water at physiological pH. The fluorescence derivatisation approach enhances detection capabilities in bioanalytical applications, with emissions ranging significantly, allowing for versatile use in different assay conditions (Frade et al., 2007).
Enantioselective Fluorescence Sensing
Another study focused on enantioselective fluorescence sensing of chiral amino alcohols using derivatives based on naphthalene structures. This research highlights the development of a fluorescent scandium complex that can accurately measure the total amount and enantiomeric excess of several amino alcohols at micromolar concentrations. Such enantioselective fluorescence sensing is pivotal in chiral analysis, offering a high-throughput and sensitive method for detecting chiral compounds in various matrices (Liu et al., 2008).
High Tg and Organosoluble Aromatic Polymers
Research into naphthylamine-derived aromatic dicarboxylic acids has led to the development of a new class of high glass-transition temperature (Tg) and organosoluble aromatic poly(amine−1,3,4-oxadiazole)s. These materials, incorporating donor and acceptor moieties, show promise as blue-light-emitting materials for electronic and optical applications. Their synthesis, solubility in common organic solvents, and ability to form transparent, flexible films with good mechanical properties make them suitable for advanced material science applications (Liou et al., 2006).
Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives
A study on N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties, derived from compounds structurally related to (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid, has shown significant antimicrobial activity. This research underscores the potential of such derivatives in developing new antimicrobial agents with efficacy against various bacterial and fungal pathogens (Mickevičienė et al., 2015).
Adsorption of Hydroxyl- and Amino-Substituted Aromatics
The study on the adsorption of hydroxyl- and amino-substituted aromatics to carbon nanotubes highlights the enhanced adsorptive affinity of compounds with naphthalene derivatives for environmental cleanup applications. This research is critical for understanding how functional groups influence adsorption efficiency and for designing better adsorbents for removing environmental contaminants (Chen et al., 2008).
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
properties
IUPAC Name |
(3S)-3-amino-4-naphthalen-1-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c15-12(9-14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11;/h1-7,12H,8-9,15H2,(H,16,17);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXBBARHJITLTI-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375846 | |
| Record name | (3S)-3-Amino-4-(naphthalen-1-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride | |
CAS RN |
270063-00-8 | |
| Record name | (3S)-3-Amino-4-(naphthalen-1-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















